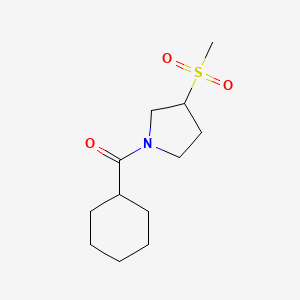

Cyclohexyl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that contains a cyclohexyl group, a pyrrolidine ring, and a methylsulfonyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are often synthesized using the Petasis reaction . This reaction involves an amine, an aldehyde, and boronic acid .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The cyclohexyl group is a six-membered carbon ring, and the methylsulfonyl group contains sulfur, oxygen, and a methyl group .Aplicaciones Científicas De Investigación

Catalytic Efficiency in Organic Synthesis

Research has demonstrated the efficiency of pyrrolidine-based catalysts, derived from L-proline, in the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes. This process synthesizes various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, highlighting the importance of similar compounds in facilitating selective reactions in organic synthesis (Singh et al., 2013).

Novel Chemical Synthesis and Applications

The photochemically induced radical alkenylation of C(sp3)–H bonds, employing 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions, showcases the potential of sulfonyl-containing compounds in direct carbon skeleton extension. This method facilitates the synthesis of complex natural products and pharmaceuticals, suggesting the utility of compounds like Cyclohexyl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone in similar contexts (Amaoka et al., 2014).

Antimicrobial and Antioxidant Activity

Compounds synthesized through condensation reactions, involving structures similar to the queried compound, have been tested for antimicrobial and antioxidant activities. Some synthesized compounds showed moderate antifungal activity and potential applications in antibacterial and antifungal areas, indicating the relevance of Cyclohexyl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone in developing new antimicrobial agents (Rusnac et al., 2020).

Neuroprotective Potential

The neuroprotective potential of allosteric antagonists, including those targeting mGlu receptors, has been explored in vitro and in vivo. While not directly related to Cyclohexyl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, this research area opens up possibilities for its application in neurological conditions or as a pharmacological tool in studying neuroprotection (Szydlowska et al., 2007).

Propiedades

IUPAC Name |

cyclohexyl-(3-methylsulfonylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-17(15,16)11-7-8-13(9-11)12(14)10-5-3-2-4-6-10/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMWWSICEOITTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2773357.png)

![2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid](/img/structure/B2773358.png)

![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)

![(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2773367.png)

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2773370.png)

![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773380.png)